

In-Depth Technical Guide: 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid

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Compound of Interest

Compound Name: 5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B1341657

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the incorporation of a trifluoromethyl group at the 5-position can substantially enhance key pharmaceutical properties. This strategic fluorination is known to improve metabolic stability, increase lipophilicity, and modulate the electronic characteristics of the indole ring system, often leading to enhanced binding affinity and efficacy for various biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activities, and experimental evaluation of **5-(trifluoromethyl)-1H-indole-2-carboxylic acid** and its derivatives.

Physicochemical Properties

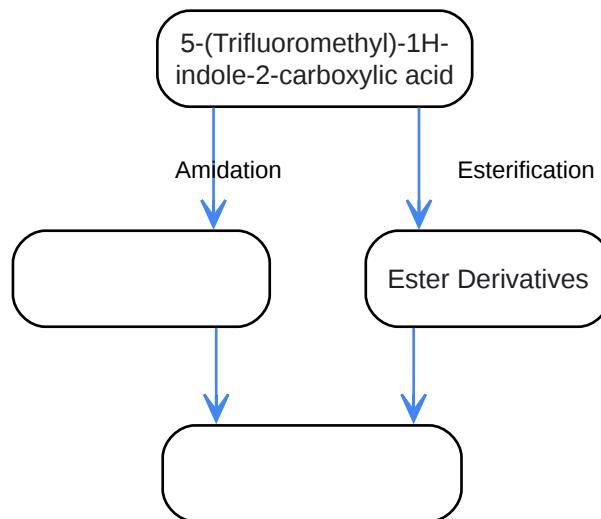
The fundamental properties of **5-(trifluoromethyl)-1H-indole-2-carboxylic acid** are summarized below. This data is crucial for its application in chemical synthesis and biological assays.

| Property | Value | Reference |
|-------------------|---|---|
| Molecular Weight | 229.158 g/mol | [1] [2] |
| Molecular Formula | C ₁₀ H ₆ F ₃ NO ₂ | [1] [2] |
| CAS Number | 496946-78-2 | [1] [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [2] |
| IUPAC Name | 5-(trifluoromethyl)-1H-indole-2-carboxylic acid | [1] |
| Canonical SMILES | O=C(O)C1=CC2=CC(C(F)(F)F)=CC=C2N1 | [1] |

Synthesis and Derivatization

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid serves as a versatile building block in organic synthesis. The carboxylic acid moiety at the 2-position is readily functionalized, allowing for the creation of a diverse library of derivatives. Common synthetic transformations include amidation and esterification to introduce various side chains, which is a key strategy in tuning the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

A general workflow for the derivatization of **5-(trifluoromethyl)-1H-indole-2-carboxylic acid** is depicted below.



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Synthetic utility of **5-(trifluoromethyl)-1H-indole-2-carboxylic acid**.

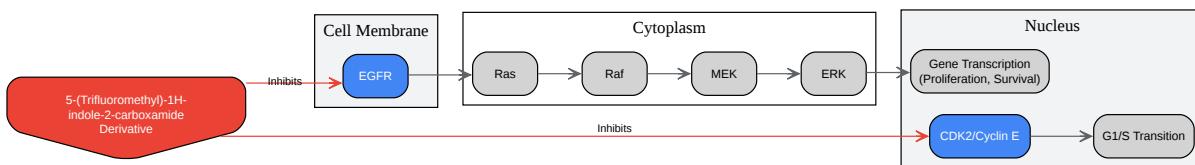
Biological Activity and Therapeutic Potential

Derivatives of **5-(trifluoromethyl)-1H-indole-2-carboxylic acid** have demonstrated significant activity against a range of therapeutic targets. The trifluoromethyl group often plays a crucial role in the observed potency. The table below summarizes some of the key biological activities and associated targets for derivatives of this scaffold.

| Biological Target/Activity | Derivative Class | Key Findings | Reference |
|---------------------------------|--------------------------------------|--|-----------|
| Antiplasmodial Activity | Indole-2-carboxamides | The 5-trifluoromethyl substitution was well-tolerated and resulted in potent antiplasmodial activity against <i>P. falciparum</i> . | |
| Dual EGFR/CDK2 Inhibition | 5-Substituted-indole-2-carboxamides | 3-Ethyl-N-(4-morpholinophenethyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide showed potent antiproliferative action and inhibited both EGFR and CDK2. | |
| HIV-1 Integrase Inhibition | Indole-2-carboxylic acid derivatives | The indole-2-carboxylic acid scaffold is a promising starting point for the development of HIV-1 integrase inhibitors. | [3][4][5] |
| Anti-Trypanosoma cruzi Activity | 1H-Indole-2-carboxamides | N-(4-(Methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide was synthesized and evaluated for its activity against <i>T. cruzi</i> . | [6][7] |

Signaling Pathways

The diverse biological activities of **5-(trifluoromethyl)-1H-indole-2-carboxylic acid** derivatives implicate their interaction with several critical signaling pathways. For instance, its role as a dual inhibitor of EGFR and CDK2 suggests a mechanism of action that disrupts key cell cycle and proliferation pathways in cancer cells.



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Dual inhibition of EGFR and CDK2 signaling pathways.

Experimental Protocols

Synthesis of N-(4-(Methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide

This protocol describes the synthesis of an amide derivative of **5-(trifluoromethyl)-1H-indole-2-carboxylic acid**, which has been investigated for its anti-*Trypanosoma cruzi* activity.[6][7]

Materials:

- **5-(Trifluoromethyl)-1H-indole-2-carboxylic acid**
- N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride
- Amine coupling reagents (e.g., HATU, HOBr)
- Tertiary amine base (e.g., DIPEA)
- Anhydrous solvent (e.g., DMF)

- Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Procedure:

- To a solution of **5-(trifluoromethyl)-1H-indole-2-carboxylic acid** (1.0 eq) in anhydrous DMF, add HATU (1.2 eq), HOBT (1.2 eq), and DIPEA (3.0 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride (1.1 eq) to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-(methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and HRMS to confirm its structure and purity.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against the EGFR kinase.

Materials:

- Recombinant human EGFR (active kinase domain)
- Test compound (e.g., a derivative of **5-(trifluoromethyl)-1H-indole-2-carboxylic acid**)

- Control inhibitor (e.g., Erlotinib)
- Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
- ATP (Adenosine 5'-triphosphate)
- Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- 96-well or 384-well white, flat-bottom plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare a serial dilution of the test compound in kinase assay buffer.
- In a 96-well plate, add the diluted test compound, control inhibitor, or vehicle (DMSO) to the appropriate wells.
- Add the recombinant EGFR enzyme to each well, except for the "no enzyme" blank controls.
- Initiate the kinase reaction by adding a master mix containing the peptide substrate and ATP to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process of depleting the remaining ATP and then converting the generated ADP to ATP, which is quantified via a luciferase-based luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of the test compound relative to the positive control (enzyme with vehicle).

- Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Conclusion

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a valuable and versatile scaffold in modern drug discovery. Its unique physicochemical properties, conferred by the trifluoromethyl group, make it an attractive starting point for the synthesis of novel therapeutic agents. The diverse biological activities of its derivatives, ranging from anticancer to anti-infective, highlight the broad potential of this chemical class. The experimental protocols and pathway analyses provided in this guide serve as a foundational resource for researchers engaged in the exploration and development of new drugs based on the **5-(trifluoromethyl)-1H-indole-2-carboxylic acid** core.

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